molecular formula C23H18ClN5O B11189729 7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11189729
M. Wt: 415.9 g/mol
InChI Key: QQXFRQSIBKIFMG-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core, followed by the introduction of the 2-chlorobenzyl, ethyl, and phenyl groups. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the molecule.

Scientific Research Applications

7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based compounds

Uniqueness

7-(2-chlorobenzyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its specific substitution pattern and the presence of the 2-chlorobenzyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18ClN5O

Molecular Weight

415.9 g/mol

IUPAC Name

11-[(2-chlorophenyl)methyl]-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H18ClN5O/c1-2-18-20(15-8-4-3-5-9-15)22-26-25-21-19(29(22)27-18)12-13-28(23(21)30)14-16-10-6-7-11-17(16)24/h3-13H,2,14H2,1H3

InChI Key

QQXFRQSIBKIFMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)CC4=CC=CC=C4Cl)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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